
(2-Mercaptomethyl-4-phenyl-butyrylimino)-(5-tetrazol-1-ylmethyl-thiophen-2-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercaptocarboxylate inhibitors are a class of compounds known for their ability to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their endocyclic amide bond . These inhibitors are characterized by the presence of both a thiol (mercapto) group and a carboxylate group, which allow them to effectively bind to the active site of metallo-β-lactamases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mercaptocarboxylate inhibitors typically involves the formation of a thiol group and a carboxylate group on a suitable organic scaffold. One common method involves the reaction of a thiol-containing compound with a carboxylic acid derivative under mild conditions . For example, the synthesis of 2-mercaptopropionic acid can be achieved by reacting thioglycolic acid with an appropriate aldehyde or ketone in the presence of a base .
Industrial Production Methods
Industrial production of mercaptocarboxylate inhibitors often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Mercaptocarboxylate inhibitors undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reactants.
Major Products Formed
Oxidation: Disulfides are the major products formed from the oxidation of thiol groups.
Reduction: Thiol groups are regenerated from disulfides.
Substitution: Various substituted mercaptocarboxylate derivatives are formed depending on the reactants used.
Scientific Research Applications
Mercaptocarboxylate inhibitors have a wide range of applications in scientific research, including:
Mechanism of Action
Mercaptocarboxylate inhibitors exert their effects by binding to the active site of metallo-β-lactamases, thereby preventing the hydrolysis of β-lactam antibiotics . The thiol group coordinates with the zinc ions in the active site, while the carboxylate group interacts with other residues, stabilizing the inhibitor-enzyme complex . This binding effectively blocks the enzyme’s activity, rendering the bacteria susceptible to β-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
Thiomandelic Acid: Another mercaptocarboxylate compound with similar inhibitory activity against metallo-β-lactamases.
Captopril: A well-known angiotensin-converting enzyme inhibitor that also contains a thiol group.
Uniqueness
Mercaptocarboxylate inhibitors are unique in their dual functionality, combining both thiol and carboxylate groups, which allows for strong and specific binding to metallo-β-lactamases . This dual functionality is not commonly found in other classes of inhibitors, making mercaptocarboxylate inhibitors particularly effective in combating antibiotic resistance .
Properties
Molecular Formula |
C19H19N5O3S2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(2S)-4-phenyl-2-(sulfanylmethyl)butanoyl]imino-2-[5-(tetrazol-1-ylmethyl)thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C19H19N5O3S2/c25-18(14(11-28)7-6-13-4-2-1-3-5-13)21-17(19(26)27)16-9-8-15(29-16)10-24-12-20-22-23-24/h1-5,8-9,12,14,28H,6-7,10-11H2,(H,26,27)/t14-/m1/s1 |
InChI Key |
DUKDFMPUZRDWLT-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](CS)C(=O)N=C(C2=CC=C(S2)CN3C=NN=N3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CS)C(=O)N=C(C2=CC=C(S2)CN3C=NN=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[(2S)-5-(diaminomethylamino)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B10777455.png)
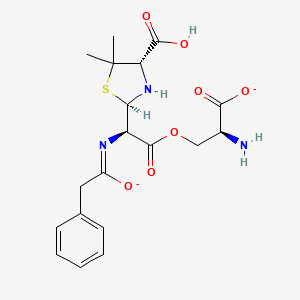
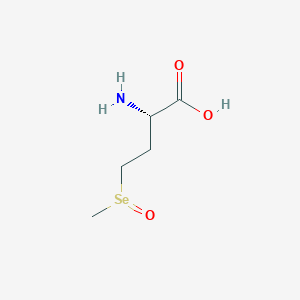
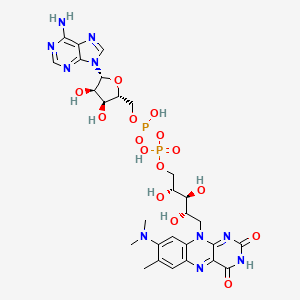
![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)
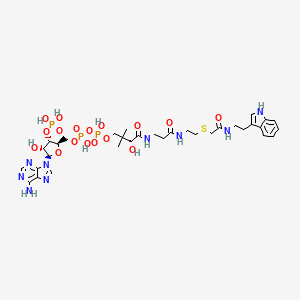
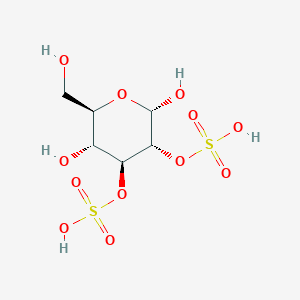


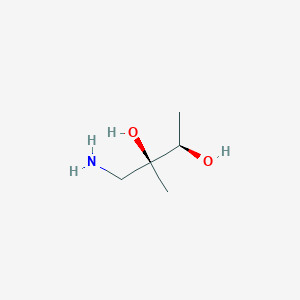

![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
![[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)
